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Compound of Interest

Compound Name: Phenol, p-[2-(4-quinolyl)vinyl]-

Cat. No.: B1619303 Get Quote

A Comprehensive Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of

Quinolinyl Vinyl Phenol Analogs as Anticancer Agents

For researchers and scientists in the field of drug discovery, understanding the relationship

between the chemical structure of a compound and its biological activity is paramount. This

guide provides a comparative overview of the Quantitative Structure-Activity Relationship

(QSAR) analysis of quinolinyl vinyl phenol analogs, a class of compounds showing promise as

anticancer agents. By leveraging experimental data and computational modeling, we can

elucidate the key structural features that contribute to their cytotoxic effects, paving the way for

the design of more potent and selective drug candidates.

Data Presentation: Unveiling Structure-Activity
Relationships
The anticancer activity of quinolinyl vinyl phenol analogs is influenced by various structural

modifications. The following tables summarize the cytotoxic effects (IC50 values) of

representative compounds against different cancer cell lines, alongside key molecular

descriptors used in QSAR studies.

Table 1: Anticancer Activity of Quinolinyl Vinyl Phenol Analogs and Related Derivatives
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Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

1
3-(2-Quinolin-2-

yl-vinyl)-phenol
Breast Cancer <10 [1]

2

2-((1,2,3,4-

tetrahydroquinoli

n-1-yl)(4-

methoxyphenyl)

methyl)phenol

Osteosarcoma

(U2OS)
50.5 ± 3.8 [2][3]

3

8-hydroxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide

Amelanotic

Melanoma (C-

32)

12.3 ± 0.9 [4]

4

8-hydroxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide

Breast

Adenocarcinoma

(MDA-MB-231)

15.4 ± 1.1 [4]

5

8-hydroxy-N-

methyl-N-(prop-

2-yn-1-

yl)quinoline-5-

sulfonamide

Lung

Adenocarcinoma

(A549)

18.2 ± 1.3 [4]

Table 2: Key Molecular Descriptors in QSAR Models for Anticancer Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.vulcanchem.com/product/vc14020724
https://pubmed.ncbi.nlm.nih.gov/28356015/
https://www.researchgate.net/publication/315720650_Synthesis_of_Phenol-derivatives_and_Biological_Screening_for_Anticancer_Activity
https://www.mdpi.com/1420-3049/29/17/4044
https://www.mdpi.com/1420-3049/29/17/4044
https://www.mdpi.com/1420-3049/29/17/4044
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Descriptor Type Descriptor Name Definition
Potential Influence
on Activity

Electronic

HOMO Energy

(Highest Occupied

Molecular Orbital)

Energy of the

outermost electron-

containing orbital.

Relates to the

molecule's ability to

donate electrons.

LUMO Energy

(Lowest Unoccupied

Molecular Orbital)

Energy of the first

vacant orbital.

Relates to the

molecule's ability to

accept electrons.

Dipole Moment

A measure of the

polarity of the

molecule.

Influences drug-

receptor interactions.

Topological
Molecular

Connectivity Indices

Numerical values that

describe the

branching and

complexity of a

molecule.

Correlates with

molecular size and

shape.

Wiener Index

The sum of the

distances between all

pairs of atoms in a

molecule.

Relates to molecular

compactness.

Physicochemical
LogP (Octanol-Water

Partition Coefficient)

A measure of the

molecule's

hydrophobicity.

Affects membrane

permeability and

solubility.

Molar Refractivity

(MR)

A measure of the

volume occupied by a

molecule and its

polarizability.

Relates to ligand-

receptor binding.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and

comparison of QSAR studies. Below are typical methodologies employed in the synthesis and

biological evaluation of quinolinyl vinyl phenol analogs.
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Synthesis of Quinolinyl Vinyl Phenol Analogs
A general method for the synthesis of quinolinyl vinyl phenol analogs involves a condensation

reaction. For example, the synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved

through the reaction of 2-methylquinoline with 3-hydroxybenzaldehyde in the presence of a

catalyst, such as acetic anhydride, followed by purification.

In Vitro Cytotoxicity Assays
The anticancer activity of the synthesized compounds is typically evaluated using various

cancer cell lines.

MTT Assay:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the quinolinyl

vinyl phenol analogs and incubated for another 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 4 hours to allow the formation of formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining):

Cell Treatment: Cells are treated with the test compounds at their respective IC50

concentrations for a specified time.

Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in binding

buffer.
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Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and

incubated in the dark.

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells.

Computational QSAR Modeling
The development of a QSAR model involves several key steps.

Data Set Preparation: A dataset of quinolinyl vinyl phenol analogs with their corresponding

biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors (electronic, topological,

physicochemical, etc.) are calculated for each molecule in the dataset using specialized

software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or

Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the

molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using

internal (e.g., cross-validation) and external validation techniques.[5]

Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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